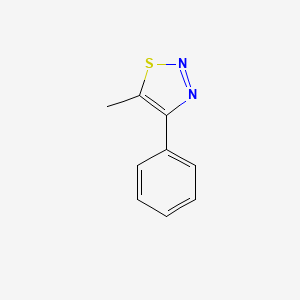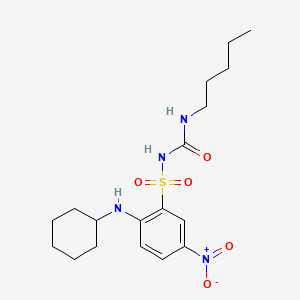
Benzenesulfonamide, 2-(cyclohexylamino)-5-nitro-N-((pentylamino)carbonyl)-
Overview
Description
BM 567 is a sulfonylurea compound known for its dual action as a thromboxane A2 receptor antagonist and thromboxane A2 synthase inhibitor. This compound exhibits significant antithrombogenic efficacy, making it a valuable agent in the prevention of thrombosis and related cardiovascular conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BM 567 involves several key steps:
Formation of Sulfonamide: The sulfonyl chloride is then reacted with aqueous ammonia to form sulfonamide.
Substitution Reaction: The sulfonamide undergoes a substitution reaction with cyclohexylamine in refluxing 3-chlorotoluene to produce cyclohexylamino benzenesulfonamide.
Final Conversion: The final step involves the condensation of the cyclohexylamino benzenesulfonamide with pentyl isocyanate to yield BM 567.
Industrial Production Methods
Industrial production methods for BM 567 typically follow the same synthetic route as described above, with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
BM 567 undergoes various chemical reactions, including:
Oxidation: The nitro group in BM 567 can undergo reduction to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydroxide and organic solvents like toluene are used.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
BM 567 has a wide range of scientific research applications:
Cardiovascular Research: It is used to study the mechanisms of thrombosis and to develop antithrombogenic therapies
Pharmacology: BM 567 serves as a tool to investigate the role of thromboxane A2 in various physiological and pathological processes.
Medicinal Chemistry: Researchers use BM 567 to design and synthesize new compounds with improved efficacy and safety profiles.
Mechanism of Action
BM 567 exerts its effects by inhibiting thromboxane A2 synthase and antagonizing thromboxane A2 receptors. Thromboxane A2 is a potent thrombogenic and vasoconstrictor eicosanoid produced by activated platelets. By inhibiting its synthesis and blocking its receptor, BM 567 reduces platelet aggregation and vasoconstriction, thereby preventing thrombosis .
Comparison with Similar Compounds
Similar Compounds
Terbogrel: Another dual-action compound that inhibits thromboxane A2 synthase and antagonizes thromboxane A2 receptors.
Sulotroban: A thromboxane A2 receptor antagonist with a different chemical structure.
Uniqueness of BM 567
BM 567 is unique due to its high affinity for thromboxane A2 receptors and its potent inhibition of thromboxane A2 synthase. This dual action makes it particularly effective in preventing thrombosis compared to other compounds with single mechanisms of action .
Properties
IUPAC Name |
1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonyl-3-pentylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O5S/c1-2-3-7-12-19-18(23)21-28(26,27)17-13-15(22(24)25)10-11-16(17)20-14-8-5-4-6-9-14/h10-11,13-14,20H,2-9,12H2,1H3,(H2,19,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIPBGJWMANRGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)NS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70182645 | |
| Record name | BM-567 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284464-77-3 | |
| Record name | BM-567 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284464773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BM-567 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70182645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BM-567 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80Q1UI084N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


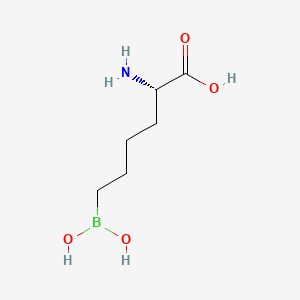
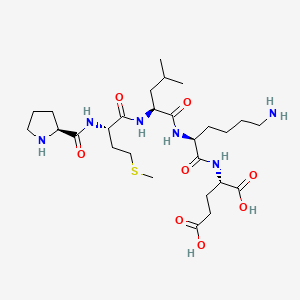
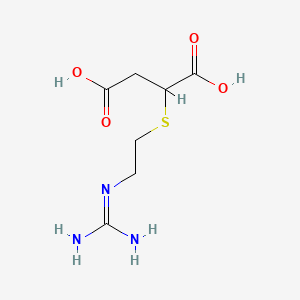
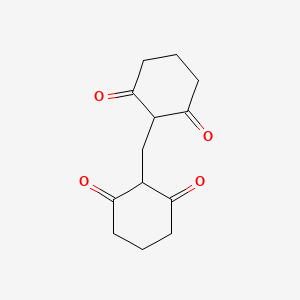
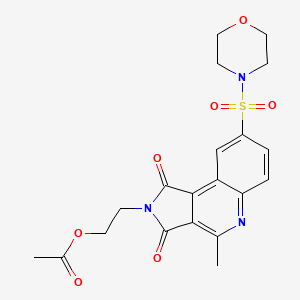
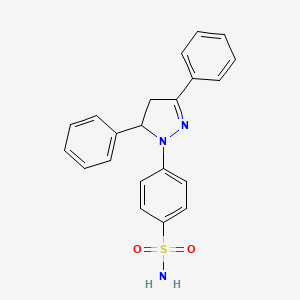
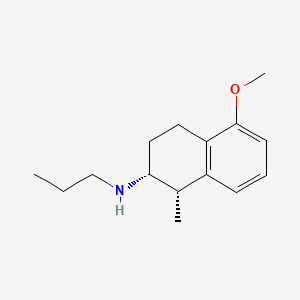
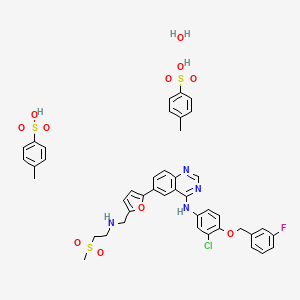
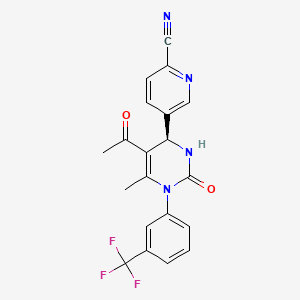


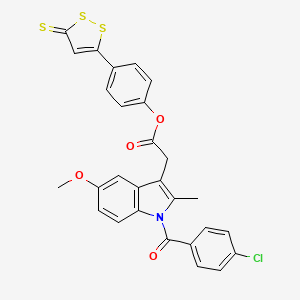
![Methyl thieno[3,2-d]thiadiazole-6-carboxylate](/img/structure/B1662990.png)
